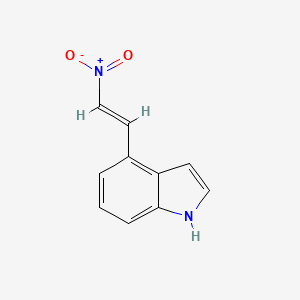

4-(2-Nitrovinyl)-1H-indole

Description

Contextualization of Indole (B1671886) Scaffolds in Advanced Organic Chemistry

The indole ring system is a preeminent heterocyclic scaffold in organic chemistry, forming the core of a vast array of natural products, pharmaceuticals, and functional materials. derpharmachemica.comresearchgate.netrsc.org Its prevalence stems from its unique electronic properties and its ability to participate in a wide range of chemical transformations. Functionalized indoles are integral to numerous synthetic compounds and exhibit a broad spectrum of biological activities. derpharmachemica.comnih.gov

The development of efficient and versatile methods for the synthesis of substituted indoles is a significant area of research. organic-chemistry.org Classical methods like the Fischer, Reissert, and Leimgruber-Batcho indole syntheses have been foundational. researchgate.net Contemporary approaches often employ metal-catalyzed reactions, including palladium, copper, and iron-catalyzed processes, to construct the indole core with high levels of control and efficiency. derpharmachemica.comorganic-chemistry.org These advanced methods allow for the rapid assembly of complex indole derivatives from simple precursors, facilitating the exploration of new chemical space. organic-chemistry.org The indole scaffold's ability to be functionalized at various positions (the nitrogen atom, C2, C3, and the benzene (B151609) ring) makes it a highly adaptable building block for creating diverse molecular libraries. organic-chemistry.org

Strategic Importance of the Nitrovinyl Moiety as a Versatile Synthetic Synthon

The nitrovinyl group is a powerful and versatile functional group in organic synthesis, acting as a key synthetic synthon. Its strategic importance lies in its dual reactivity. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor for a variety of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide range of functionalized molecules.

Furthermore, the nitro group itself can be transformed into other functional groups, such as amines, ketones, or oximes, significantly increasing the synthetic utility of the nitrovinyl moiety. Nitroalkanes, derived from the reduction of the double bond, can serve as nucleophiles. journalspress.com This versatility makes nitrovinyl compounds, including β-nitrostyrenes, valuable intermediates in the synthesis of complex organic molecules. nih.gov The reaction of indoles with nitroalkenes, for instance, is a well-established method for the synthesis of various indole derivatives. researchgate.net

Historical Trajectories and Current Research Landscape of 4-(2-Nitrovinyl)-1H-indole Chemistry

The synthesis of nitrovinylindoles, including the specific isomer this compound, has been a subject of interest for its potential applications in the synthesis of more complex heterocyclic systems. Historically, the preparation of nitrovinylindoles often involves the condensation of an indole-carboxaldehyde with a nitroalkane, a reaction known as the Henry reaction. For instance, 3-((E)-2-nitrovinyl)-1H-indole can be synthesized from 1H-indole-3-carbaldehyde and nitromethane (B149229). derpharmachemica.com A common procedure involves heating the reactants in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). derpharmachemica.commdpi.comnih.gov

Recent research continues to explore new synthetic routes and applications for nitrovinylindoles. Modern synthetic efforts focus on developing more efficient and selective methods, sometimes employing microwave-assisted synthesis to improve reaction times and yields. researchgate.net The reactivity of the nitrovinylindole scaffold is being exploited to create a variety of other heterocyclic structures. For example, 3-(2-nitrovinyl)-1H-indoles can undergo electrocyclization to form benzo[a]carbazoles. acs.org They are also used as precursors for the synthesis of β-carbolines and 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. mdpi.comnih.gov The current research landscape indicates a continued interest in using nitrovinylindoles as versatile building blocks for the construction of complex, biologically relevant molecules. acs.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

49839-99-8 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-[(Z)-2-nitroethenyl]-1H-indole |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5- |

InChI Key |

DQVWAEMRCAYLKH-ALCCZGGFSA-N |

SMILES |

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=C2C=CNC2=C1)/C=C\[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |

Pictograms |

Irritant |

Synonyms |

3-(2-nitrovinylindole) |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2 Nitrovinyl 1h Indole

Precursor Synthesis for the 4-Substituted Indole (B1671886) Core

The principal precursor for the synthesis of 4-(2-nitrovinyl)-1H-indole is indole-4-carboxaldehyde (B46140). The regioselective introduction of a formyl group at the C4 position of the indole nucleus is a non-trivial synthetic challenge due to the higher reactivity of other positions (notably C3). Several strategies have been developed to achieve this transformation.

One of the most effective and widely cited methods begins with commercially available 2-methyl-3-nitrobenzoic acid. tandfonline.comvulcanchem.com This approach involves the esterification of the benzoic acid, followed by a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate. Subsequent reductive cyclization, typically through catalytic hydrogenation, leads to the formation of the indole ring and furnishes methyl indole-4-carboxylate. tandfonline.comvulcanchem.com This ester can then be reduced to the corresponding alcohol, 4-(hydroxymethyl)indole, which is subsequently oxidized using reagents like manganese dioxide (MnO₂) to yield the target precursor, indole-4-carboxaldehyde. vulcanchem.com

Alternative routes have been devised to circumvent some of the challenges associated with the multi-step synthesis from 2-methyl-3-nitrobenzoic acid. One such strategy employs 4-oxo-4,5,6,7-tetrahydroindole as a starting material, which can be converted to indole-4-carboxaldehyde through a sequence of hydrogenation, dehydrogenation, and alkalization steps. rsc.org Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, N-tosyl-4-oxo-tetrahydroindole can be converted to its enol triflate, which then undergoes a palladium-catalyzed carbonylation to introduce the required carbonyl functionality, ultimately leading to a 4-substituted indole precursor. nih.gov

A different approach involves the transformation of a sulfomethyl group into a formyl group. Ethyl 2-ethoxycarbonyl-1H-indole-4-methanesulfonate can be converted to the corresponding 4-chloromethyl derivative, which is then hydrolyzed to the hydroxymethyl intermediate and finally oxidized to the aldehyde. derpharmachemica.com This method provides a viable pathway to 4-formyl-1H-indole-2-carboxylates, which can serve as precursors. derpharmachemica.com

Table 1: Selected Synthetic Routes to Indole-4-carboxaldehyde

| Starting Material | Key Steps | Reagents | Reference(s) |

| 2-Methyl-3-nitrobenzoic acid | Esterification, Enamine formation, Reductive cyclization, Reduction, Oxidation | MeOH/HCl, DMFDMA, H₂/Pd-C, LiAlH₄, MnO₂ | tandfonline.comvulcanchem.com |

| 4-Oxo-4,5,6,7-tetrahydroindole | Hydrogenation, Dehydrogenation, Alkalization | H₂, Pd/C, Base | rsc.org |

| N-Tosyl-4-oxo-tetrahydroindole | Enol triflate formation, Pd-catalyzed carbonylation, Dehydrogenation | Tf₂O, Pd(OAc)₂, CO, MeOH | nih.gov |

| 2-Ethoxycarbonyl-1H-indole-4-methanesulfonic acid | Chlorination, Hydrolysis, Oxidation | SOCl₂, H₂O, Oxidant | derpharmachemica.com |

Installation of the 2-Nitrovinyl Group at the Indole Moiety

Once indole-4-carboxaldehyde is obtained, the 2-nitrovinyl group is typically installed via a condensation reaction. This transformation is a crucial step that introduces the electrophilic double bond, making the resulting molecule a versatile building block for further synthetic elaborations.

The most prevalent and straightforward method for synthesizing this compound is the Knoevenagel condensation of indole-4-carboxaldehyde with nitromethane (B149229). derpharmachemica.comwikipedia.orgnih.gov This reaction involves the nucleophilic addition of the carbanion of nitromethane (generated in situ) to the aldehyde's carbonyl group, followed by a dehydration step to yield the α,β-unsaturated nitroalkene product. wikipedia.org

The reaction is typically catalyzed by a weak base to facilitate the deprotonation of nitromethane without promoting self-condensation of the aldehyde. wikipedia.org Common catalysts include primary or secondary amines and their salts, such as ammonium (B1175870) acetate (B1210297) or piperidine (B6355638). derpharmachemica.comnih.govacgpubs.org The reaction is often carried out by refluxing the reactants in a suitable solvent, such as acetic acid or an alcohol. derpharmachemica.comacgpubs.org For instance, heating indole-3-carbaldehyde (a regioisomer used as a model) with nitromethane in the presence of ammonium acetate under reflux provides the corresponding 3-(2-nitrovinyl)-1H-indole in good yield. derpharmachemica.com Similarly, a protocol using piperidine and acetic acid as catalysts has been reported for the synthesis of various indole-3-yl derivatives. acgpubs.org

While the Knoevenagel condensation is the dominant strategy, variations in reaction conditions and catalysts can be considered alternative protocols. These methods generally still rely on the condensation of an aldehyde with a nitroalkane (a Henry or nitro-aldol reaction followed by dehydration) but employ different catalytic systems to achieve the transformation. For example, the synthesis of related 3-(2-nitrovinyl)indoles has been accomplished using a Lewis acid such as N-bromosuccinimide (NBS) as a catalyst. mdpi.com Although this specific example focuses on the C3 position, the principle could potentially be applied to the C4 isomer.

Another approach involves the in-situ formation of the nitrovinyl indole. For instance, a one-pot reaction starting from an indole, an aldehyde, and nitromethane can be facilitated by an organocatalyst like squaric acid, though this has been demonstrated for the synthesis of 2-amino-4H-chromene derivatives where the nitrovinyl compound is an intermediate. tandfonline.com The direct synthesis from the indole, without isolating the intermediate aldehyde, represents a more streamlined, albeit mechanistically complex, alternative.

Knoevenagel Condensation Approaches Utilizing Nitromethane

Catalytic and Asymmetric Synthesis Approaches

The synthesis of this compound is predominantly achieved through base-catalyzed Knoevenagel condensation. Various catalysts have been explored to facilitate this and related transformations involving nitrovinyl indoles. While the direct asymmetric synthesis of this compound is not widely reported, significant research has focused on the catalytic asymmetric reactions of nitrovinyl indoles. For the synthesis itself, catalysts like ammonium acetate, piperidine, and various Lewis acids are employed to improve reaction efficiency. nih.govacgpubs.orgresearchgate.net

For example, the Friedel-Crafts alkylation of indoles with nitroalkenes (the reverse of the condensation) has been studied with a wide array of catalysts, including InCl₃, LiClO₄, I₂, and various supported acids, which highlights the broad interest in catalytic methods involving these moieties. researchgate.net While these are not for the synthesis of the nitrovinyl indole itself, they underscore the catalytic landscape. The synthesis of related 2-(2-nitrovinyl)indoles has been achieved using a palladium-catalyzed cascade process, although this is a more complex route not typically used for the 4-substituted isomer. researchgate.net

Asymmetric approaches in the literature primarily use chiral catalysts to react pre-formed nitrovinyl indoles with other molecules, for example, in [3+2] annulations to create complex chiral pyrrolo[1,2-a]indoles. rsc.orgresearchgate.net These studies utilize chiral bifunctional tertiary amines or phosphoric acids to control the stereochemistry of the products derived from the nitrovinyl indole scaffold. rsc.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing the synthesis of this compound focuses on improving the yield and purity of the final product, primarily by adjusting the parameters of the Knoevenagel condensation. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The choice of base is critical. Weak bases are preferred to avoid side reactions. Ammonium acetate is a common and effective catalyst, often used in refluxing nitromethane, which can serve as both reagent and solvent. nih.gov Piperidine, in combination with a protic acid like acetic acid, is another frequently used catalytic system that provides high yields. acgpubs.org

Solvent and Temperature: The reaction is often performed at elevated temperatures to drive the dehydration of the intermediate nitro-aldol adduct. Refluxing in nitromethane or acetic acid is a standard condition. derpharmachemica.comnih.gov One study on the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole found that refluxing in nitromethane with ammonium acetate for 6 hours gave a 92% yield. nih.gov Microwave-assisted synthesis has also been employed for related compounds, significantly reducing reaction times from hours to minutes and often leading to high yields (79-97%). vulcanchem.com

Work-up and Purification: Yield enhancement also depends on the purification method. The product, often a colored solid, typically precipitates from the reaction mixture upon cooling. nih.gov It can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel to achieve high purity. derpharmachemica.com

Table 2: Optimization of Knoevenagel Condensation for Nitrovinyl Indole Synthesis

| Substrate | Catalyst | Solvent | Conditions | Yield | Reference |

| Indole-3-carbaldehyde | Ammonium acetate | Nitromethane | Reflux, 30 min | - (Crystals formed) | derpharmachemica.com |

| 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | Ammonium acetate | Nitromethane | Reflux, 6 h | 92% | nih.gov |

| Indole-3-carboxaldehyde | Piperidine/Acetic Acid | - | - | 92% | acgpubs.org |

| 1-Methylindole-3-carbaldehyde | - | n-Butanol | Microwave, 200 °C, 1 h | 79-97% | vulcanchem.com |

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

In recent years, efforts have been made to align the synthesis of nitrovinyl indoles with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One notable green approach is the use of catalyst-free, one-pot domino reactions in environmentally benign solvent systems. A method for synthesizing related (E)-1-methyl-3-(2-nitrovinyl)-1H-indole has been developed using a simple ethanol/water (1:1) mixture as the solvent at room temperature, achieving a 94% yield without the need for a catalyst or column chromatography for purification. vulcanchem.com This approach significantly reduces the environmental impact compared to methods requiring toxic solvents and catalysts.

Ultrasound activation is another green technique that has been successfully applied to reactions involving nitrovinyl indoles. The Michael addition to non-protected 3-(2-nitrovinyl)indole has been achieved in excellent yields under solvent-free conditions using sonication, with solid potassium carbonate as a mild base. acs.org This method avoids bulk organic solvents and often accelerates reaction rates.

The use of recoverable and reusable catalysts also aligns with green chemistry. While many reported catalysts for reactions of nitrovinyl indoles are homogeneous, research into magnetically recyclable heterogeneous catalysts, such as nano n-propylsulfonated γ-Fe₂O₃, for related indole chemistries points toward more sustainable synthetic routes. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Method | Conditions | Key Advantages | Reference |

| Conventional | Reflux in acetic acid/nitromethane, base catalyst (e.g., ammonium acetate) | High yields, well-established | derpharmachemica.comnih.gov |

| Green (Domino Reaction) | EtOH/H₂O (1:1), Room Temperature, Catalyst-free | Avoids toxic solvents, no catalyst, simple work-up | vulcanchem.com |

| Green (Ultrasound) | Solvent-free, sonication, solid base | Reduced solvent waste, energy efficient | acs.org |

Reactivity Profiles and Transformation Pathways of 4 2 Nitrovinyl 1h Indole

Nucleophilic Conjugate Addition Reactions (Michael Reactions)

The carbon-carbon double bond in 4-(2-nitrovinyl)-1H-indole is activated by the strong electron-withdrawing nitro group, making the β-carbon atom highly electrophilic. This renders the molecule an excellent substrate for nucleophilic conjugate addition, commonly known as the Michael reaction. nih.govwikipedia.org This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. cem.comacs.org While extensive research has been conducted on the Michael additions to 3-(2-nitrovinyl)indoles, specific documented examples for the 4-isomer are less prevalent in the literature. researchgate.netarabjchem.orgacs.org However, the underlying principles of reactivity are directly applicable.

The addition of carbon-based nucleophiles, such as enolates derived from active methylene (B1212753) compounds (e.g., malonates, β-ketoesters), to the nitrovinyl moiety is a key strategy for carbon chain extension and the introduction of new functional groups at the ethyl side chain. acs.org This reaction typically proceeds by the 1,4-addition of the nucleophile to the α,β-unsaturated nitroalkene system. cem.com The resulting intermediate is a nitronate anion, which upon protonation during workup yields the functionalized 4-(2-nitro-1-substituted-ethyl)-1H-indole derivative. These products are versatile intermediates for further synthetic transformations.

A wide range of heteroatom nucleophiles can participate in conjugate addition with the activated double bond of this compound. acs.org This includes amines, thiols, and alcohols. The reaction with secondary amines, for instance, would yield 4-(1-(dialkylamino)-2-nitroethyl)-1H-indoles. These additions are valuable for introducing heteroatomic functionality, which is a common feature in many biologically active molecules. chimia.ch

While specific examples for this compound are not extensively documented, a common synthetic strategy involving nitrovinylindoles is the use of the initial Michael adduct in a subsequent intramolecular cyclization. For instance, a nucleophile attached to another position of the indole (B1671886) ring could, after adding to the nitrovinyl side chain, trigger a cyclization event to form fused ring systems. Domino Michael addition-intramolecular cyclization reactions are an efficient method for constructing complex polycyclic indole structures. rsc.org Such cascades can be initiated by a variety of nucleophiles and lead to the stereoselective formation of new heterocyclic rings fused to the indole core. acs.org

Heteroatom Nucleophile Additions

Reduction Chemistry of the Nitrovinyl Functional Group

The nitrovinyl group is readily reduced, offering a reliable pathway to the corresponding aminoethylindole, a valuable synthon in medicinal chemistry. The reduction can be controlled to selectively target the nitro group or the olefinic double bond.

The most common transformation of the nitrovinyl group is its complete reduction to a primary amine, yielding 4-(2-aminoethyl)-1H-indole. This is a crucial step in the synthesis of various indole alkaloids and pharmaceutical agents. Several reducing agents can accomplish this transformation, effectively reducing both the nitro group and the carbon-carbon double bond. Potent hydride reagents like lithium aluminum hydride (LiAlH₄), diisobutylaluminium hydride (DIBAH), and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) have proven effective. google.comgoogle.com

The reaction with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) is a standard method, providing the target amine in high yield. google.comgoogle.com Alternative hydride reagents also provide efficient conversion under specific conditions. google.com

Table 1: Reduction of this compound to 4-(2-Aminoethyl)-1H-indole

| Reagent | Solvent(s) | Reaction Conditions | Yield | Source(s) |

| Lithium Aluminum Hydride (LiAlH₄) | THF | Reflux, 3 hours | 81% | google.comgoogle.com |

| Diisobutylaluminium Hydride (DIBAH) | THF | 60°C, 8 hours | Not specified | google.com |

| Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene/THF | 60-70°C, 2 hours | Not specified | google.com |

It is possible to selectively reduce the carbon-carbon double bond of the nitrovinyl group while leaving the nitro group intact. This transformation yields 4-(2-nitroethyl)-1H-indole. This selective reduction can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com For example, in the synthesis of related substituted tryptamines, 3-(2-nitrovinyl)-1H-indole-5-carbonitrile was treated with NaBH₄ in a methanol (B129727)/DMF mixture to successfully reduce the double bond, yielding 3-(2-nitroethyl)-1H-indole-5-carbonitrile. mdpi.com This intermediate can then be used for further transformations where the nitro group is required, or it can be subsequently reduced to the amine in a separate step. Catalytic hydrogenation is another principal method for reducing olefinic bonds, often with high chemoselectivity depending on the choice of catalyst and conditions. iitm.ac.inlibretexts.org

Selective Reduction of the Nitro Group to Amine Functionality

Cycloaddition Reactions Involving the Nitrovinyl Moiety

The electron-withdrawing nature of the nitro group makes the vinyl C=C double bond in this compound an excellent electron-acceptor, rendering it a potent dienophile and dipolarophile for various cycloaddition reactions.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org The nitrovinyl group in this compound makes it a suitable dienophile for this transformation. In a normal demand Diels-Alder reaction, the dienophile is typically substituted with an electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org

While specific examples detailing the use of this compound in Diels-Alder reactions are not extensively documented, the reactivity of analogous 2- and 3-vinylindoles serves as a strong precedent. For instance, Diels-Alder reactions of 3-(2-nitrovinyl)indoles have been utilized in the synthesis of carbazole (B46965) frameworks. cdnsciencepub.com Similarly, reactions involving 2-vinylindoles and azodienophiles have been reported. clockss.org In a related strategy, an inverse-electron-demand Diels-Alder reaction has been reported between indoles and 2-(2-nitrovinyl)-1,4-benzoquinone, catalyzed by a chiral bisoxazoline/zinc complex, to yield fused indoline (B122111) structures. acs.org These examples collectively demonstrate the capability of the nitrovinylindole scaffold to participate in [4+2] cycloadditions to construct complex polycyclic systems.

The nitrovinyl moiety of this compound is a highly effective dipolarophile in [3+2] cycloaddition reactions, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings. This method is particularly powerful for generating structurally complex spirocyclic and fused ring systems with high stereocontrol.

A prominent example is the reaction with azomethine ylides. These ylides can be generated in situ from various precursors, such as the thermal decarboxylation of α-amino acids or the condensation of isatins with amino acids. In one highly efficient three-component reaction, (E)-3-(2-nitrovinyl)-1H-indoles react with isatins and 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (THPI) or 1,2,3,4-tetrahydroisoquinolines (THIQs). mdpi.com This catalyst-free reaction proceeds smoothly in methanol under reflux to produce functionalized β-tetrahydrocarboline- and tetrahydroisoquinoline-fused spirooxindoles in excellent yields (up to 94%) and with high diastereoselectivity. mdpi.com The reaction is compatible with a wide range of substituents on both the isatin (B1672199) and the nitrovinylindole components. mdpi.com

Table 1: Examples from a Three-Component 1,3-Dipolar Cycloaddition to Synthesize Spirooxindoles. Data sourced from a study on related 3-(2-nitrovinyl)-1H-indoles, which demonstrates the reaction's scope. mdpi.com

Another important class of 1,3-dipoles are münchnones (1,3-oxazolium-5-olates), which react with (2-nitrovinyl)indoles to generate indolyl-substituted pyrroles. researchgate.netresearchgate.net These reactions provide a modular route to highly substituted pyrrole (B145914) heterocycles, which are of significant interest in medicinal chemistry. researchgate.netclockss.org The cycloaddition of münchnones with the nitrovinylindole dipolarophile is a key step in these synthetic sequences. researchgate.net

[4+2] Cycloadditions (Diels-Alder Type)

Electrophilic and Radical Mediated Transformations of the Indole Ring System

While the nitrovinyl group is a primary site of reactivity, the indole ring itself remains a versatile platform for further functionalization through either electrophilic or radical pathways.

Electrophilic Transformations: The indole ring is inherently electron-rich and susceptible to electrophilic substitution, typically at the C3 position. However, the presence of the electron-withdrawing nitrovinyl group at C4 deactivates the ring towards electrophiles. Despite this deactivation, reactions can still occur. For instance, studies on the related 1-methoxy-3-(2-nitrovinyl)indole show that it can function as an electrophile, reacting with nucleophiles regioselectively at the C2 position of the indole ring. researchgate.net This indicates that the electron distribution in the nitrovinylindole system allows for nucleophilic attack on the indole core itself under certain conditions. Furthermore, the reaction of indole with electrophiles like 1-methyl-4-(2-nitrovinyl)benzene, catalyzed by nano n-propylsulfonated γ-Fe2O3, leads to the formation of 2-indolyl-1-nitroalkanes, demonstrating the electrophilic character of the nitrovinyl-activated β-carbon. researchgate.net

Radical Mediated Transformations: Modern synthetic methods, particularly those involving photoredox catalysis, have enabled a variety of radical-mediated transformations on the indole nucleus. acs.orgaablocks.com These reactions often involve the generation of a radical species that adds to the C2=C3 double bond of the indole. This addition can initiate cascade cyclizations to form complex fused and spiro-indoline architectures. acs.org For example, visible-light-induced reactions can generate aryl or alkyl radicals that undergo cyclization onto the indole ring. acs.orgaablocks.com Although these methods have been demonstrated on a broad range of indole derivatives, the principles are directly applicable to this compound, offering pathways to novel polycyclic structures by engaging the indole core in radical annulation processes.

Applications of 4 2 Nitrovinyl 1h Indole As a Versatile Synthetic Building Block

Construction of Complex Indole (B1671886) Alkaloid Scaffolds and Analogs

4-(2-Nitrovinyl)-1H-indole and its C3-substituted isomers serve as pivotal precursors in the total synthesis of numerous indole alkaloids and their analogs. The nitrovinyl group acts as a masked aminoethyl side chain, which is a common structural motif in this class of natural products.

Detailed Research Findings:

A primary application involves the reduction of the nitrovinyl group to an aminoethyl group, a key step in the synthesis of tryptamines and more complex alkaloids. For instance, the reduction of 3-(2-nitrovinyl)-1H-indoles using reagents like Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (B1222165) (NaBH₄) provides a direct route to tryptamine (B22526) and its derivatives. nih.govnih.govderpharmachemica.com These tryptamines are central intermediates in the Pictet-Spengler reaction to form β-carboline skeletons, which are the core of many biologically active alkaloids. nih.gov

Furthermore, 3-nitrovinylindoles have been utilized in cascade reactions to build the β-carboline framework directly. A microwave-assisted electrocyclic cyclization of the aci form of nitrovinylindoles, acting as heterotrienes, followed by a one-pot reduction, has been successfully employed in the total synthesis of alkaloids such as norharmane, harmane, and eudistomin N. acs.orgmdpi.com This methodology highlights the dual reactivity of the nitrovinylindole system.

The compound is also instrumental in synthesizing marine bisindole alkaloids. For example, N-protected 3-(2-nitrovinyl)indoles are key starting materials for preparing 1-(1H-indol-3-yl)ethane-1,2-diamines. researchgate.netthieme-connect.com These diamines are crucial precursors for hamacanthins and topsentins, which are complex alkaloids isolated from marine sponges. researchgate.netthieme-connect.com The synthesis involves a conjugate addition to the nitrovinyl group followed by a mild reduction of the resulting adduct. thieme-connect.com

| Target Alkaloid/Scaffold | Key Precursor(s) | Key Reaction Type | Reference |

|---|---|---|---|

| Norharmane, Harmane, Eudistomin N | 3-(2-Nitrovinyl)-1H-indoles | Microwave-assisted electrocyclic cyclization / Reduction | acs.orgmdpi.com |

| Eudistomins Y1–Y7 | (E)-3-(2-Nitrovinyl)-1H-indoles | Reduction with NaBH₄ | nih.gov |

| (+)-7-Bromotrypargine | 6-Bromo-3-(2-nitrovinyl)-1H-indole | Reduction with LiAlH₄ / Pictet-Spengler reaction | nih.gov |

| Hamacanthin B Analogs | N-protected 3-(2-nitrovinyl)indoles | Conjugate addition / Reduction | researchgate.net |

| Topsentin C | 1-Boc-3-(2-nitrovinyl)indoles | Conjugate addition of O-pivaloylhydroxylamines / Reduction | thieme-connect.com |

Synthesis of Fused Heterocyclic Architectures

The electron-deficient nature of the double bond in this compound makes it an excellent component in cycloaddition reactions, providing access to a wide array of fused heterocyclic structures. scribd.com These reactions often proceed with high regio- and stereoselectivity, enabling the construction of complex polycyclic systems in a single step.

Detailed Research Findings:

The nitrovinylindole moiety can function as a dienophile or a heterodienic component in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org For example, reactions of 3-(2-nitrovinyl)indoles with dienophiles like maleimides or quinones lead to the formation of carbazole (B46965) derivatives and other complex fused indolines. researchgate.netresearchgate.net An enantioselective inverse-electron-demand Diels-Alder reaction between indoles and 2-(2-nitrovinyl)-1,4-benzoquinone has been developed using a chiral zinc complex, yielding enantioenriched six-membered acs.orgresearchgate.net-fused indolines. researchgate.net

Beyond Diels-Alder chemistry, 1,3-dipolar cycloadditions are prominently featured. The reaction of isatin-derived azomethine ylides with (E)-3-(2-nitrovinyl)-1H-indoles results in the diastereoselective synthesis of complex β-tetrahydrocarboline-fused spirooxindoles. mdpi.comrsc.org These multi-component reactions are highly efficient for building sp³-rich polycyclic scaffolds. vulcanchem.com

Furthermore, the conjugate addition of nucleophiles to the nitrovinyl group can initiate cascade reactions leading to fused systems. A method for synthesizing 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones involves the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols, proceeding through nucleophilic addition followed by intramolecular cyclization. nih.gov Similarly, Michael addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles, followed by cyclocondensation, yields indole derivatives fused with pyrazole (B372694) or isoxazole (B147169) rings. researchgate.net

| Reaction Type | Reactant Partner(s) | Resulting Fused Heterocycle | Reference |

|---|---|---|---|

| Diels-Alder | Maleimides | Carbazole derivatives | researchgate.net |

| Inverse-Electron-Demand Diels-Alder | 2-(2-Nitrovinyl)-1,4-benzoquinone | acs.orgresearchgate.net-Fused indolines | researchgate.net |

| [3+2] Cycloaddition | Isatins, α-Amino acids | Pyrrolidine-fused spirooxindoles | rsc.org |

| 1,3-Dipolar Cycloaddition | Isatins, 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole | β-Tetrahydrocarboline-fused spirooxindoles | mdpi.com |

| Michael Addition / Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazine | Pyrazole-fused indoles | researchgate.net |

| Cascade Condensation | Phenols | Indolyl-benzofuranones | nih.gov |

Precursor in the Development of New Organic Reactants and Ligands

The reactivity of the nitrovinyl group allows for its transformation into various other functional groups, making this compound a valuable precursor for new organic reactants and chiral ligands. These derived molecules find applications in catalysis and as building blocks for further synthetic elaborations.

Detailed Research Findings:

As mentioned, the most common transformation is the reduction of the nitrovinyl group to a primary amine, yielding tryptamine derivatives. derpharmachemica.com These tryptamines are not only intermediates for alkaloids but are also valuable reactants in their own right for synthesizing a wide range of biologically active molecules. ijpsr.com For example, they can be acylated or alkylated to produce diverse amide and amine libraries. derpharmachemica.com

The conversion of 3-(2-nitrovinyl)indoles into 1-(1H-indol-3-yl)ethane-1,2-diamines is another key transformation. This is achieved through the conjugate addition of hydroxylamine (B1172632) derivatives followed by reduction. researchgate.netthieme-connect.com The resulting diamines are versatile synthetic precursors for various classes of marine alkaloids and other heterocyclic structures. thieme-connect.com

Moreover, indole derivatives are used to construct chiral ligands for asymmetric catalysis. While direct use of this compound as a ligand is not common, its derivatives are. For example, chiral indole-phosphine oxazoline (B21484) ligands have been synthesized for use in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com The Friedel-Crafts reaction of indoles with nitro-olefins, catalyzed by chiral complexes, yields adducts that can be further transformed. jyu.fi The indole scaffold itself is a key component in ligands designed to create a specific chiral environment around a metal center. jyu.fi

| Starting Material | Key Reagents | Resulting Reactant/Ligand Type | Application | Reference |

|---|---|---|---|---|

| 3-((E)-2-Nitrovinyl)-1H-indole | LiAlH₄ or Pd/C, H₂ | Tryptamines (e.g., 2-(1H-indol-3-yl)ethanamine) | Precursor for amides, alkaloids, and other bioactive molecules | derpharmachemica.com |

| 1-Boc-3-(2-nitrovinyl)indoles | O-Pivaloylhydroxylamines, Reduction | (Indol-3-yl)ethane-1,2-diamines | Precursor for marine alkaloids (topsentins, hamacanthins) | thieme-connect.com |

| Indole | Nitro-olefins, Chiral Lewis Acid Catalyst | Chiral 3-(1-Aryl-2-nitroethyl)-1H-indoles | Intermediates for chiral ligands and bioactive compounds | jyu.fi |

| Indole derivatives | Multi-step synthesis | Chiral indole-phosphine oxazoline ligands | Asymmetric palladium-catalyzed reactions | openmedicinalchemistryjournal.com |

Utility in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting point, which is essential for drug discovery and chemical biology. scispace.com The multiple reaction pathways available to this compound make it an excellent substrate for DOS strategies, enabling the generation of compound libraries with significant skeletal diversity. chemshuttle.comrsc.org

Detailed Research Findings:

The ability of the indole nucleus and the nitrovinyl group to participate in different reaction cascades under catalyst control is a cornerstone of its use in DOS. For example, a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates, aldehydes, and terminal alkynes can be directed to produce either α-carbolines or pyrimidoindoles simply by switching between a Brønsted acid (TFA) and a Lewis acid (Yb(OTf)₃) catalyst. researchgate.net This catalyst-controlled divergence allows for the rapid generation of two distinct heterocyclic scaffolds from the same set of starting materials.

Similarly, starting from tosyl-protected tryptamine (readily accessible from a nitrovinylindole precursor), a variety of privileged skeletons can be constructed by adjusting the reaction conditions. rsc.org Using different hydride donors and Brønsted acids, the tryptamine can be converted into indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, or 2,2′-bis(indolyl)methanes. rsc.org This reagent-based approach exemplifies how a simple precursor can be channeled into divergent synthetic pathways to build a library of complex and distinct molecular frameworks.

The generation of small, focused libraries of target molecules has been demonstrated using cascade reactions. For instance, the condensation of 3-(2-nitrovinyl)-1H-indoles with a variety of phenols was used to create a library of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. nih.gov Such libraries are valuable for screening for biological activity and establishing structure-activity relationships.

| DOS Strategy | Key Precursor(s) | Resulting Scaffolds | Key Feature | Reference |

|---|---|---|---|---|

| Catalyst-Controlled Divergence | Ethyl 2-amino-1H-indole-3-carboxylates, Aldehydes, Alkynes | α-Carbolines and Pyrimidoindoles | Switching between Brønsted and Lewis acid catalysts directs the reaction to different scaffolds. | researchgate.net |

| Reagent-Based Divergence | Tosyl-protected tryptamine | 1,4-Benzodiazepines, Tetrahydro-β-carbolines, Bis(indolyl)methanes | Adjusting hydride donors and acids controls the final product skeleton. | rsc.org |

| Substrate-Based Library Generation | 3-(2-Nitrovinyl)-1H-indoles, various Phenols | Library of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | Systematic variation of one reactant to build a focused library. | nih.gov |

| Building Block for Libraries | (E)-3-(2-nitrovinyl)-1H-indole | Complex heterocycles | Used as a key building block in libraries for organic synthesis. | chemshuttle.com |

Mechanistic Investigations and Theoretical Insights into 4 2 Nitrovinyl 1h Indole Reactivity

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering valuable information about reaction mechanisms, including the identification of rate-determining steps and the influence of catalysts and reaction conditions. For reactions involving nitrovinylindoles, kinetic analysis has been instrumental in optimizing reaction conditions and understanding the factors that govern their reactivity.

A notable area of investigation is the Michael addition of indoles to nitroalkenes. acs.org For instance, the reaction of indole (B1671886) with various nitroolefins, including derivatives of 4-(2-nitrovinyl)-1H-indole, is a key C-C bond-forming reaction. bhu.ac.in Kinetic studies of such reactions often monitor the disappearance of reactants or the appearance of products over time, typically using techniques like UV-Vis spectroscopy or NMR spectroscopy.

In the context of catalyzed reactions, kinetic studies can help to elucidate the role of the catalyst. For example, in the synthesis of 2-indolyl-1-nitroalkanes from indole and nitrovinylbenzenes, different catalysts exhibit varying levels of efficiency. researchgate.net A kinetic study would involve measuring the reaction rates in the presence of different catalysts (e.g., various metal oxides) to determine the most effective one. researchgate.net Such studies can reveal that a particular catalyst, like nano n-propylsulfonated γ-Fe2O3, leads to a higher reaction rate and yield compared to others. researchgate.net

The data from kinetic studies can be used to construct rate laws, which mathematically describe the relationship between the reaction rate and the concentrations of reactants and catalysts. This information is fundamental to proposing and validating reaction mechanisms.

Elucidation of Reaction Intermediates and Transition States

The transformation of reactants to products often proceeds through one or more transient species known as reaction intermediates and high-energy configurations called transition states. solubilityofthings.com Identifying and characterizing these fleeting species is a cornerstone of mechanistic chemistry, providing a detailed picture of the reaction pathway. nih.gov

In reactions of this compound, the nitrovinyl group is highly electrophilic, making it susceptible to nucleophilic attack. The initial adduct formed from the conjugate addition of a nucleophile to the nitrovinyl moiety is a common reaction intermediate. For example, in the reaction of an indole with a nitroalkene, a nitronate intermediate is often formed. researchgate.net

The existence of intermediates can be inferred through various experimental techniques. In some cases, intermediates are stable enough to be isolated and characterized using spectroscopic methods like NMR. solubilityofthings.com More often, they are highly reactive and short-lived, requiring indirect detection methods. nih.gov Trapping experiments, where a reagent is added to intercept and react with a specific intermediate, can provide evidence for its existence.

A plausible mechanism for many reactions involving nitrovinylindoles involves the formation of key intermediates. nih.gov For example, the reaction might proceed through the formation of an initial adduct, which then undergoes further transformation, such as cyclization or rearrangement, via one or more transition states to yield the final product. nih.govresearchgate.net

Stereochemical Control and Diastereoselectivity in Asymmetric Reactions

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a major focus of modern organic chemistry. researchgate.net Asymmetric reactions involving this compound and its derivatives are of particular importance for creating stereochemically complex indole-containing compounds. rsc.org Diastereoselectivity, the preferential formation of one diastereomer over others, is a key aspect of these transformations. numberanalytics.com

Controlling the stereochemical outcome of a reaction relies on understanding the factors that influence the formation of different stereoisomers. numberanalytics.com These factors can be broadly categorized as substrate control, reagent control, and catalyst control. uniurb.it

Substrate Control: The inherent chirality of the starting material can direct the stereochemical course of the reaction. numberanalytics.com

Reagent/Catalyst Control: The use of chiral reagents, auxiliaries, or catalysts is a common strategy to induce stereoselectivity. researchgate.netuniurb.it Chiral catalysts, in particular, create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer. researchgate.net This is often achieved by lowering the energy of the transition state leading to the desired stereoisomer. msu.edu

In the context of reactions with nitrovinylindoles, asymmetric catalysis has been successfully employed to achieve high levels of enantioselectivity and diastereoselectivity. researchgate.net For example, the Friedel-Crafts alkylation of indoles with nitroalkenes can be catalyzed by chiral metal complexes. acs.org The choice of the chiral ligand coordinated to the metal center is crucial for achieving high stereocontrol. acs.org

The diastereoselectivity of a reaction is often quantified by the diastereomeric ratio (d.r.). researchgate.net For instance, a reaction might yield a mixture of two diastereomers in a 91:9 ratio, indicating high diastereoselectivity. rsc.org The enantioselectivity is measured by the enantiomeric excess (ee), which quantifies the preference for the formation of one enantiomer over its mirror image. researchgate.net

The mechanism of stereochemical induction often involves the formation of a diastereomeric transition state. The difference in the free energies of these transition states determines the ratio of the resulting diastereomers. Computational studies can be invaluable in visualizing these transition states and explaining the observed stereoselectivity.

Computational Chemistry Approaches to Reaction Mechanisms and Electronic Structure

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and understanding the electronic properties of molecules. numberanalytics.com Methods like Density Functional Theory (DFT) allow for the calculation of molecular structures, energies, and other properties with a high degree of accuracy. researchgate.net

For this compound, computational studies can provide a wealth of information:

Electronic Structure: DFT calculations can reveal the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information helps to explain the reactivity of the molecule, for instance, by identifying the most nucleophilic and electrophilic sites. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the vinyl group, making it highly susceptible to nucleophilic attack.

Reaction Mechanisms: Computational methods can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.comnumberanalytics.com By calculating the energies of these species, the reaction pathway can be elucidated, and the rate-determining step can be identified. libretexts.org This is particularly useful for studying reactions with short-lived intermediates and transition states that are difficult to probe experimentally. mdpi.com

Stereoselectivity: Computational models can be used to predict and explain the stereochemical outcome of asymmetric reactions. mdpi.com By calculating the energies of the diastereomeric transition states, the diastereomeric ratio of the products can be estimated. This allows for a rational design of catalysts and reaction conditions to achieve high stereoselectivity.

For example, DFT calculations at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) can be used to model the geometry and electronic properties of this compound and its reaction intermediates. researchgate.net These calculations can predict properties like the dipole moment and the electrostatic potential, which are relevant to the molecule's reactivity.

The integration of computational and experimental studies provides a powerful approach to understanding the intricate details of chemical reactions involving this compound.

Spectroscopic and Diffraction Methods for Structural Elucidation of Compounds Derived from 4 2 Nitrovinyl 1h Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex derivatives of 4-(2-nitrovinyl)-1H-indole. Both ¹H and ¹³C NMR provide foundational data on the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net The increasing complexity of synthetic derivatives, however, often necessitates the use of advanced 1D and 2D NMR techniques for unambiguous characterization. researchgate.net

In the ¹H NMR spectra of indole (B1671886) derivatives, the proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons of the vinyl group in nitrovinylindoles are also characteristic, with their chemical shifts and coupling constants providing information about the stereochemistry of the double bond. For instance, in (E)-isomers of 2-(2'-nitrovinyl)indoles, the deshielding effect on the olefinic protons is evidence of an extended conjugation through the double bond and the nitro group. researchgate.netcolab.ws

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. ipb.pt The chemical shifts of the indole ring carbons can be used to determine substitution patterns, while the signals for the vinyl and nitro groups confirm their presence. nih.gov For example, in a series of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones derived from 3-(2-nitrovinyl)-1H-indoles, the ¹³C NMR spectra were crucial for confirming the formation of the lactone ring. nih.gov

For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This detailed connectivity information is often essential for the complete and unambiguous assignment of all proton and carbon signals in complex indole derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Compound | Solvent | Key Proton Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole | DMSO-d₆ | 12.34 (s, 1H, NH), 8.25 (d, J=13.3 Hz, 1H, vinyl-H), 7.96 (d, J=13.3 Hz, 1H, vinyl-H) | nih.gov |

| 4,5-Dimethoxy-3-(2-nitroethyl)-1H-indole | CDCl₃ | 8.30 (s, 1H, NH), 4.66 (t, J=7.1 Hz, 2H, CH₂), 3.43 (t, 2H, CH₂) | |

| 3-(1-(4-Methoxyphenyl)-2-nitroethyl)-2-phenyl-1H-indole | CDCl₃ | 8.19 (br. s, 1H, NH), 5.30 (t, J=7.9 Hz, 1H), 5.21-5.09 (m, 2H) | nih.gov |

Table 2: Representative ¹³C NMR Data for Indole Derivatives

| Compound | Solvent | Key Carbon Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole | DMSO-d₆ | 148.3, 135.2, 132.6, 130.8, 127.1, 125.4, 122.3, 114.7, 113.7, 104.7 | nih.gov |

| 4,5-Dimethoxy-3-(2-nitroethyl)-1H-indole | CDCl₃ | 188.35, 153.15, 145.66, 143.33, 121.53, 114.91, 112.77, 111.69, 62.46, 56.58 |

High-Resolution Mass Spectrometry for Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of precision, allowing for the calculation of the molecular formula. mdpi.com For derivatives of this compound, HRMS is routinely used to confirm the identity of the synthesized products. nih.govnih.govmdpi.com

Beyond simple product confirmation, HRMS can be a valuable tool for analyzing reaction pathways. unibo.it By identifying intermediates and byproducts in a reaction mixture, researchers can gain insights into the mechanism of a transformation. For example, in the synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones from 3-(2-nitrovinyl)-1H-indoles and phenols, HRMS was used to confirm the molecular formulas of the final products, supporting the proposed cascade reaction mechanism involving nucleophilic addition, hydrolysis, and lactonization. nih.govsemanticscholar.org

The "experimentation in the past" concept, which utilizes machine learning to analyze large datasets of HRMS data, has the potential to uncover previously unknown reactions and intermediates. nih.gov This approach could be applied to the study of reactions involving this compound to further elucidate complex reaction pathways. nih.gov

Table 3: HRMS Data for Selected Indole Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 5-Methyl-3-(2-phenyl-1H-indol-3-yl)benzofuran-2(3H)-one | ES TOF (M+Na)⁺ | 376.1308 | 376.1319 | nih.gov |

| 3-(1-(4-Methoxyphenyl)-2-nitroethyl)-2-phenyl-1H-indole | ES TOF (M+Na)⁺ | 395.1366 | 395.1351 | nih.gov |

| 2-(1-Ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | ESI (M+H)⁺ | 445.0154 | --- | mdpi.com |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. nih.gov

For complex derivatives of this compound, particularly those with multiple chiral centers, X-ray crystallography provides unambiguous structural and stereochemical assignment. nih.gov For instance, the crystal structure of a derivative can confirm the relative and absolute configuration of stereocenters, which is often difficult to determine by spectroscopic methods alone. nih.gov

The crystal structures of indole derivatives reveal important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the solid state. core.ac.ukgrafiati.com In a study of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position, X-ray crystallography revealed that the dominant intermolecular interaction in each case was an N—H···O hydrogen bond, leading to the formation of chains. core.ac.ukgrafiati.com

Table 4: Crystallographic Data for an Indole Derivative

| Parameter | D2AAK5 |

|---|---|

| Compound Name | N-((6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)-N-methylethan-1-aminium chloride |

| Molecular Formula | C₁₉H₂₃Cl₂NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Feature | The molecular structure comprises two fused-ring systems (6-fluoro-1H-indole and 6-chloro-3,4-dihydro-2H-1,5-benzodioxepine units) linked by an N-methylethanaminium fragment. |

| Reference | nih.gov |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Probing

Vibrational (Infrared, IR) and electronic (Ultraviolet-Visible, UV-Vis) spectroscopy are fundamental techniques used to probe the functional groups and electronic properties of molecules.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mdpi.com Different functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for identifying their presence in a molecule. mdpi.comderpharmachemica.comcreative-biostructure.com For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups such as the N-H stretch of the indole ring (typically around 3300-3500 cm⁻¹), the C=C stretch of the vinyl group, and the characteristic strong absorptions of the nitro group (typically around 1550 and 1350 cm⁻¹). nih.govclockss.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. mrclab.comlibretexts.org This technique is particularly useful for studying conjugated systems. The extended π-system of the indole ring and the nitrovinyl group in this compound and its derivatives gives rise to characteristic UV-Vis absorption bands. researchgate.net The position and intensity of these bands can provide information about the extent of conjugation in the molecule. researchgate.net

Table 5: Characteristic IR and UV-Vis Data for Indole Derivatives

| Compound | Technique | Key Spectral Features | Reference |

|---|---|---|---|

| (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole | IR (ν_max/cm⁻¹) | 3264, 1620, 1602, 1572, 1488, 1303 | nih.gov |

| 4,5-Dimethoxy-3-(2-nitroethyl)-1H-indole | IR (CHCl₃, cm⁻¹) | 3685, 3327, 1662, 1521 | |

| Methyl 3-(2-nitrovinyl)indole-4-carboxylate | IR (KBr, cm⁻¹) | 3240, 1718, 1602, 1252 | clockss.org |

| 2-(2'-Nitrovinyl)indoles | UV-Vis | Non-Beer's law behavior suggests complex formation | researchgate.net |

Advanced Topics and Future Research Directions in 4 2 Nitrovinyl 1h Indole Chemistry

Development of Novel Catalytic Systems for Transformations

The unique electronic properties of 4-(2-nitrovinyl)-1H-indole, specifically the electron-withdrawing nature of the nitrovinyl group at the C4 position, present distinct challenges and opportunities in catalysis. The reduced nucleophilicity of the C3 position necessitates the development of highly active catalytic systems to facilitate transformations.

Organocatalysis for Annulation Reactions: Organocatalytic domino reactions have emerged as a powerful strategy for constructing complex, ring-fused indole (B1671886) structures from 4-substituted indole precursors. thieme-connect.comthieme-connect.com Research has shown that the low nucleophilicity of the indole, which bears an electron-withdrawing Michael acceptor at C4, requires very active catalyst systems. thieme-connect.com Two notable approaches include:

Iminium Ion Catalysis: Secondary amine catalysts, such as Jørgensen-Hayashi catalysts, activate α,β-unsaturated aldehydes (enals) to form highly reactive iminium ions. These can then undergo a domino reaction with 4-substituted indoles to yield 3,4-ring-fused indoles like 1,3,4,5-tetrahydrobenzo[cd]indoles. thieme-connect.com

Brønsted Acid Catalysis: Chiral phosphoric acids have been employed to catalyze reactions with nitroethene. thieme-connect.com Density Functional Theory (DFT) calculations have shed light on a unique reaction pathway where a bicoordinated nitronic acid intermediate preferentially undergoes an intramolecular nitro-Michael reaction, leading to the desired annulated product. thieme-connect.com

Transition Metal Catalysis: Transition metals offer diverse reactivity for functionalizing both the indole core and the nitrovinyl substituent.

Ruthenium-Catalyzed C-H Activation: A highly regioselective method for synthesizing 4-substituted indoles involves using an aldehyde functional group at C4 as a directing group in the presence of a Ruthenium catalyst. nih.gov This C-H activation strategy provides a direct route to precursors for this compound and is significant for preparing molecules related to ergot alkaloids. nih.gov

Rhodium-Catalyzed Annulation: Rh(III) catalysts have been used for the oxidative annulation of aryl indoles with alkenes to create isoindolo-indole structures. nih.gov This type of C-H activation could be explored for intramolecular cyclizations starting from this compound.

Iridium-Catalyzed Reduction: The selective reduction of the nitroalkene group to a nitroalkane is a crucial transformation. Iridium-based catalysts have demonstrated high chemoselectivity and efficiency for this reduction in aqueous media, using formic acid as a hydrogen source. rsc.org This method is notable for its ability to tolerate other reducible functional groups. rsc.org

Iron-Based Catalysis: For related transformations involving the addition of indoles to nitroolefins, nano n-propylsulfonated γ-Fe2O3 has been shown to be an effective and magnetically recyclable heterogeneous catalyst. researchgate.net Such systems could be adapted for reactions involving the this compound scaffold. researchgate.net

The table below summarizes some of the novel catalytic systems applicable to the synthesis and transformation of 4-substituted indoles.

| Catalytic System | Transformation | Key Features |

| Secondary Amines (e.g., Jørgensen-Hayashi catalyst) | Domino reaction with enals | Iminium ion activation; overcomes low nucleophilicity of C3. thieme-connect.com |

| Chiral Phosphoric Acids | Domino reaction with nitroethene | Brønsted acid catalysis; unique intramolecular nitro-Michael pathway. thieme-connect.comthieme-connect.com |

| Ruthenium Complexes | C-H activation at C4 | Aldehyde-directed regioselective synthesis of 4-substituted indoles. nih.gov |

| Iridium Complexes | Reduction of nitroalkene | Highly chemoselective; proceeds in water. rsc.org |

| Nano γ-Fe2O3 | Michael additions | Magnetically recyclable heterogeneous catalyst. researchgate.net |

| Rhodium(III) Complexes | Oxidative annulation | C-H activation for synthesis of fused polycycles. nih.gov |

Implementation of Flow Chemistry and Continuous Processing

While specific examples involving this compound are not yet prevalent in the literature, the principles of flow chemistry offer significant potential for its synthesis and subsequent transformations. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved efficiency, and easier scalability. mt.comvapourtec.comresearchgate.net

Potential Applications:

Synthesis: The Henry reaction, a common method for synthesizing nitrovinyl compounds via the condensation of an aldehyde (1H-indole-4-carbaldehyde) with a nitroalkane (nitromethane), could be readily adapted to a flow process. This would improve safety by minimizing the amount of potentially hazardous nitromethane (B149229) present at any given time and allow for precise temperature control of the often exothermic reaction. mt.com

Transformations: Subsequent catalytic reactions, such as the iridium-catalyzed reduction of the nitrovinyl group, are well-suited for flow processing. rsc.org Pumping the substrate solution through a heated tube or a packed-bed reactor containing a solid-supported catalyst (a micropacked bed reactor) can enable higher temperatures and pressures than in batch reactors, reduce reaction times, and simplify catalyst recovery and reuse. researchgate.net

Telescoped Reactions: Flow systems allow for the "telescoping" of multiple reaction steps without isolating intermediates. vapourtec.com One could envision a continuous process where 1H-indole-4-carbaldehyde is first converted to this compound in one reactor module, and the output stream is directly fed into a second module for its immediate reduction or participation in a cycloaddition reaction.

The adoption of continuous processing is a key future direction for the efficient, safe, and scalable manufacturing of fine chemicals derived from this compound. d-nb.info

Exploration of Sustainable and Green Chemistry Methodologies

Aligning chemical synthesis with the principles of green chemistry is a major focus of modern research. For this compound, this involves using environmentally benign solvents, developing catalyst-free reactions, and employing recyclable catalysts.

Aqueous Media: Water is an ideal green solvent, and developing reactions that proceed efficiently in aqueous systems is highly desirable. rsc.org The iridium-catalyzed reduction of nitroalkenes has been successfully performed in water, demonstrating the feasibility of this approach. rsc.org Furthermore, visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes has been achieved in water using rose bengal as a photosensitizer, showcasing a green alternative to organic solvents. rsc.org

Catalyst-Free Domino Reactions: A one-pot domino reaction for synthesizing a related isomer, (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole, has been developed in an ethanol (B145695)/water mixture under ambient conditions without any catalyst. vulcanchem.com This approach, which avoids toxic solvents and the need for chromatographic purification, exemplifies a highly sustainable methodology that could be explored for the C4 isomer. vulcanchem.com

Recyclable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Nano n-propylsulfonated γ-Fe2O3 is a magnetically recoverable catalyst that has proven effective in the synthesis of 2-indolyl-1-nitroalkanes. researchgate.net The magnetic properties of the catalyst allow for simple separation from the reaction mixture using an external magnet, facilitating its reuse across multiple reaction cycles. researchgate.net

Photocatalysis: The use of visible light to drive chemical reactions is an emerging green technology. Organic dyes like rose bengal can act as photosensitizers, enabling reactions under mild conditions with light as a traceless reagent. rsc.org

The table below highlights key green methodologies relevant to this compound chemistry.

| Green Methodology | Example Application | Sustainability Benefit |

| Use of Aqueous Solvents | Iridium-catalyzed reduction of nitroalkenes. rsc.org | Reduces reliance on volatile organic compounds (VOCs). rsc.org |

| Catalyst-Free Reactions | Domino reaction in EtOH/H₂O. vulcanchem.com | Eliminates catalyst cost, toxicity, and metal contamination in the product. vulcanchem.com |

| Recyclable Catalysts | Magnetically recoverable nano γ-Fe2O3. researchgate.net | Minimizes waste and improves process economy. researchgate.net |

| Visible-Light Photocatalysis | Rose bengal as a photosensitizer. rsc.org | Uses a renewable energy source and avoids harsh reaction conditions. rsc.org |

Bio-inspired Synthetic Approaches and Chemoenzymatic Transformations

Nature provides a blueprint for conducting highly selective and efficient chemical transformations under mild conditions. Bio-inspired and chemoenzymatic methods seek to harness the power of enzymes for synthetic chemistry. While direct enzymatic transformations on this compound are not yet documented, the broader field of indole biocatalysis points to significant future potential.

Aromatic prenyltransferases (PTs) are enzymes that catalyze the alkylation of various substrates, including indoles. shareok.orgshareok.org Many PTs exhibit a broad substrate scope and can perform highly regioselective and chemoselective modifications, often at positions that are challenging to access through traditional synthesis. shareok.org For instance, the promiscuous PT CdpNPT has been used for the chemoenzymatic alkylation of tryptophan-containing cyclic dipeptides. shareok.org The discovery or engineering of a PT that could act on the 4-position of the indole nucleus would represent a powerful tool for diversification.

Furthermore, multi-enzyme cascades have been constructed to produce complex indole-containing molecules. In one study, a three-enzyme system was used to convert simple indole derivatives into structurally diverse acyloin products. nih.govmdpi.comresearchgate.net This approach involves an engineered tryptophan synthase, an L-amino acid oxidase, and a ThDP-dependent enzyme to build complexity in a stepwise, biocompatible process. nih.govresearchgate.net

Future research in this area will likely focus on:

Enzyme Screening and Engineering: Identifying or evolving enzymes through directed evolution that can accept this compound or its precursors as substrates.

Developing Chemoenzymatic Cascades: Integrating enzymatic steps with traditional chemical synthesis to create novel and efficient pathways to complex target molecules.

Bio-inspired Cyclizations: Mimicking biosynthetic pathways, such as those for ergot alkaloids which feature a 3,4-fused indole core, to design novel synthetic strategies. thieme-connect.com

Q & A

Q. Advanced

- Cell viability assays : MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MDA-MB-231) .

- Mechanistic endpoints :

- Apoptosis: Caspase-3/7 activation via fluorogenic substrates.

- Cell cycle arrest: Flow cytometry to detect G1/S phase blockage.

- Target engagement : Western blotting for phospho-ERK or p53 upregulation .

- Selectivity profiling : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

How can SAR studies improve the pharmacokinetic profile of this compound derivatives?

Advanced

Strategies include:

- Hydrophilicity enhancement : Introduce polar groups (e.g., -OH at C5) to reduce LogP (target <3.0) .

- Metabolic stability : Replace labile nitro groups with bioisosteres (e.g., cyano) in preclinical models .

- Permeability optimization : Use Caco-2 assays to assess intestinal absorption and P-glycoprotein efflux .

- In silico ADMET : Predict CYP450 inhibition and plasma protein binding using tools like SwissADME .

What are the structural determinants of this compound’s reactivity in multicomponent reactions?

Basic

The nitrovinyl group acts as a Michael acceptor, enabling nucleophilic additions. Key reactivity factors:

- Electrophilicity : Enhanced by the electron-withdrawing nitro group, facilitating attacks by amines or thiols .

- Steric effects : Substituents at the indole 1-position (e.g., methyl) may hinder regioselectivity in spirooxindole formation .

- Conformational flexibility : Single-crystal XRD data show planar indole-nitrovinyl systems, favoring π-orbital overlap .

How can researchers validate the proposed mechanisms of action for this compound derivatives?

Q. Advanced

- Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR-Cas9 knockouts : Validate target dependency by silencing candidate genes (e.g., AKT1) in resistant cell lines .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes or receptors .

- In vivo efficacy : Test lead compounds in xenograft models with pharmacokinetic monitoring (e.g., plasma half-life >4 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.